![molecular formula C14H12Cl2N2O2 B2554548 N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide CAS No. 338784-35-3](/img/structure/B2554548.png)
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide
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Description
Scientific Research Applications
High-Performance Liquid Chromatographic Determination
A high-performance liquid chromatographic method has been developed for the determination of N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide in human serum and urine. This method is sensitive, accurate, and suitable for pharmacokinetic studies in humans (Fujimaki, Sudo, & Tachizawa, 1988).
Intramolecular Cyclization and Synthesis
The compound undergoes intramolecular cyclization, leading to the formation of pyridin-2(1H)-ones containing a divalent sulfur atom bonded to a heterocyclic ring. This process is significant for developing new chemical entities with potential biological activities (Savchenko et al., 2020).
Synthesis and Characterization as Tubulin Inhibitor
The compound has been synthesized and characterized as a potent tubulin inhibitor, which is under preclinical development. This indicates its potential use in cancer therapy and other related medical research fields (Knaack et al., 2001).
Application in ACAT-1 Inhibition
The compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, indicating its therapeutic potential in diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Angular Heterocycles Synthesis
It reacts with aromatic amines to produce 2-acylamino-3-arylamino-1,4-naphthoquinones and other angular heterocyclic compounds. This chemical reactivity is important for the synthesis of complex molecules in medicinal chemistry (Agarwal & Mital, 1976).
Novel Opioid Agonists Development
This compound series, through modification, has led to the development of potent and selective kappa-opioid agonists, contributing significantly to the field of pain management and opioid receptor research (Barlow et al., 1991).
Spectroscopic and Quantum Mechanical Studies
It has been studied for its photochemical and thermochemical properties, demonstrating its potential as a photosensitizer in dye-sensitized solar cells (DSSCs), and showing significant non-linear optical (NLO) activity (Mary et al., 2020).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Investigations into 6,5-heterocycles to improve metabolic stability have highlighted this compound as a significant inhibitor of PI3Kα and mTOR, relevant to cancer research (Stec et al., 2011).
Tautomerism Studies
NMR spectroscopy has been used to study the tautomerism of compounds like this compound, contributing to the understanding of chemical behavior in different environments (Katritzky & Ghiviriga, 1995).
properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-9(19)17-13-6-3-7-18(14(13)20)8-10-11(15)4-2-5-12(10)16/h2-7H,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYNWDEWJCLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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